molecular formula C16H18N4O3 B13494385 3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione

Cat. No.: B13494385
M. Wt: 314.34 g/mol
InChI Key: LAFVXZDHZXOXNT-UHFFFAOYSA-N
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Description

3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a novel compound that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is part of the piperidine-2,6-dione derivatives, which have shown promise in treating various diseases, including sickle cell disease and β-thalassemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as widely interspaced zinc finger motif (WIZ) proteins. By binding to these targets, the compound can modulate protein expression levels, leading to therapeutic effects. The pathways involved include the induction of fetal hemoglobin (HbF) protein expression, which is beneficial in treating conditions like sickle cell disease and β-thalassemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-(3-aminoazetidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione apart is its unique combination of functional groups, which confer specific properties and activities. This uniqueness makes it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

3-[6-(3-aminoazetidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C16H18N4O3/c17-10-7-19(8-10)11-1-2-12-9(5-11)6-20(16(12)23)13-3-4-14(21)18-15(13)22/h1-2,5,10,13H,3-4,6-8,17H2,(H,18,21,22)

InChI Key

LAFVXZDHZXOXNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC(C4)N

Origin of Product

United States

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